1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine
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Overview
Description
1-(Bicyclo[420]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine typically involves multiple steps. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be synthesized from benzocyclobutene derivatives . The triazole moiety is then introduced through a series of reactions involving azide intermediates and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing catalytic processes. Additionally, the bicyclic structure may interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Shares the bicyclic core but lacks the triazole moiety.
1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine: Similar structure but with an amine group instead of the triazole ring.
Properties
Molecular Formula |
C11H12N4 |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H12N4/c12-11-13-7-15(14-11)6-9-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6H2,(H2,12,14) |
InChI Key |
RXDYNRXKIFPZAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C21)CN3C=NC(=N3)N |
Origin of Product |
United States |
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